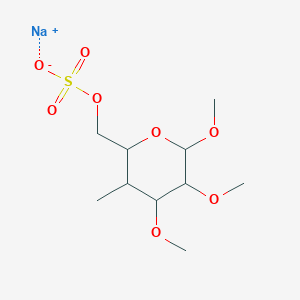
Sodium;(4,5,6-trimethoxy-3-methyloxan-2-yl)methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt: is a derivative of beta-cyclodextrin. This compound is known for its ability to act as an inhibitor of anthrax lethal toxin . It is a modified cyclodextrin with methyl and sulfo groups, which enhances its solubility and functional properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt involves the methylation and sulfonation of beta-cyclodextrin. The process typically includes:
Methylation: Beta-cyclodextrin is reacted with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce methyl groups at the 2 and 3 positions.
Sulfonation: The methylated beta-cyclodextrin is then treated with sulfonating agents like sulfur trioxide or chlorosulfonic acid to introduce sulfo groups at the 6 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of reactive sulfo groups, it can participate in nucleophilic substitution reactions.
Complexation Reactions: It can form inclusion complexes with various guest molecules, enhancing their solubility and stability.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reactions are typically carried out in aqueous or organic solvents under mild conditions.
Complexation Reactions: These reactions often occur in aqueous solutions at room temperature, with the cyclodextrin derivative acting as a host molecule.
Major Products:
Substitution Reactions: The major products are substituted cyclodextrin derivatives with various functional groups.
Complexation Reactions: The major products are inclusion complexes with enhanced solubility and stability of the guest molecules.
科学的研究の応用
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a solubilizing agent for hydrophobic compounds and as a catalyst in various organic reactions.
Biology: It acts as an inhibitor of anthrax lethal toxin, making it valuable in biochemical studies and drug development.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form inclusion complexes with various drugs, enhancing their solubility and bioavailability.
Industry: It is used in the formulation of pharmaceuticals, cosmetics, and food products to improve the solubility and stability of active ingredients.
作用機序
The mechanism by which Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt exerts its effects involves:
Inhibition of Anthrax Lethal Toxin: It binds to the protective antigen component of the toxin, preventing the formation of the lethal toxin complex.
Formation of Inclusion Complexes: The compound forms inclusion complexes with various guest molecules, encapsulating them within its hydrophobic cavity. This enhances the solubility and stability of the guest molecules, facilitating their delivery and bioavailability.
類似化合物との比較
Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin: Another methylated derivative of beta-cyclodextrin with different substitution patterns.
Heptakis(6-O-sulfo)-beta-cyclodextrin: A sulfonated derivative with sulfo groups only at the 6 position.
Comparison:
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt: is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in forming inclusion complexes and inhibiting toxins.
Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin: has higher hydrophobicity due to the presence of more methyl groups, making it less soluble in water.
Heptakis(6-O-sulfo)-beta-cyclodextrin: has higher hydrophilicity due to the presence of more sulfo groups, making it more soluble in water but less effective in forming inclusion complexes with hydrophobic molecules.
特性
分子式 |
C10H19NaO8S |
|---|---|
分子量 |
322.31 g/mol |
IUPAC名 |
sodium;(4,5,6-trimethoxy-3-methyloxan-2-yl)methyl sulfate |
InChI |
InChI=1S/C10H20O8S.Na/c1-6-7(5-17-19(11,12)13)18-10(16-4)9(15-3)8(6)14-2;/h6-10H,5H2,1-4H3,(H,11,12,13);/q;+1/p-1 |
InChIキー |
JIZSLFVBNIXFPD-UHFFFAOYSA-M |
正規SMILES |
CC1C(OC(C(C1OC)OC)OC)COS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391369.png)
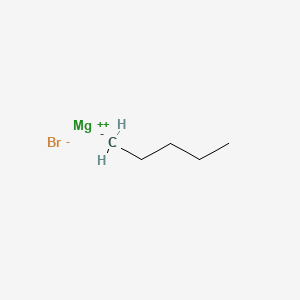

![7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B13391385.png)
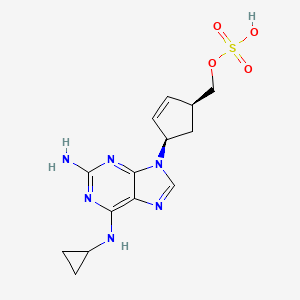
![3-Tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13391394.png)
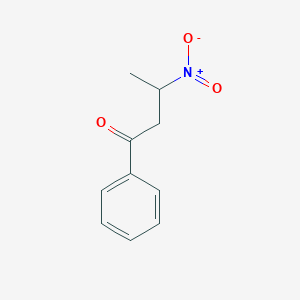
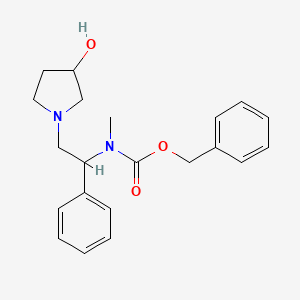
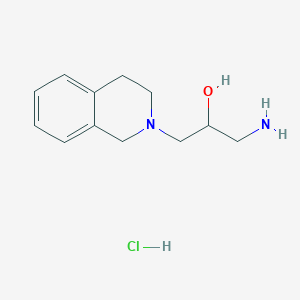
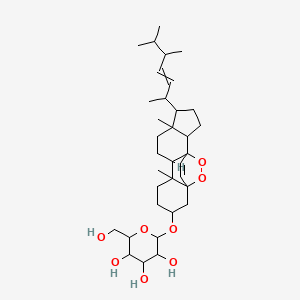
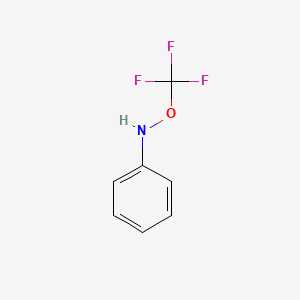

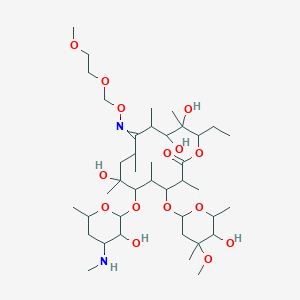
![cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]](/img/structure/B13391430.png)
